![molecular formula C9H19N3O B13972803 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde CAS No. 22764-09-6](/img/structure/B13972803.png)
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C9H18N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with aldehydes. One common method is the reaction of N,N-dimethyl-1-piperazineethanamine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[2-(Dimethylamino)ethyl]piperazine-1-carboxylic acid.
Reduction: 4-[2-(Dimethylamino)ethyl]piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
科学研究应用
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-1-piperazineethanamine
- N,N-Dimethyl-2-piperazinoethylamine
- 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
Uniqueness
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in chemical synthesis and a valuable tool in scientific research.
属性
CAS 编号 |
22764-09-6 |
|---|---|
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC 名称 |
4-[2-(dimethylamino)ethyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H19N3O/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h9H,3-8H2,1-2H3 |
InChI 键 |
DDKUREMPQDNBOJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1CCN(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


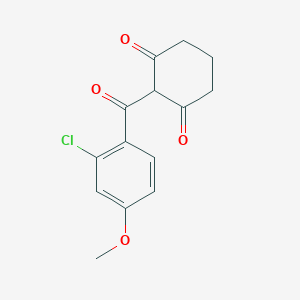

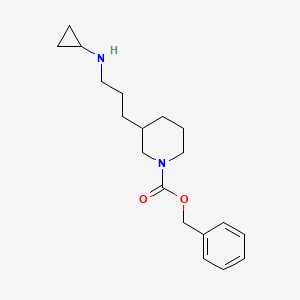

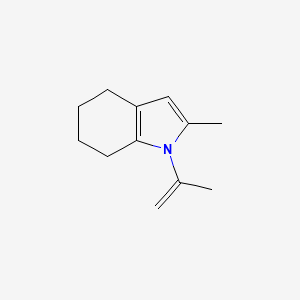
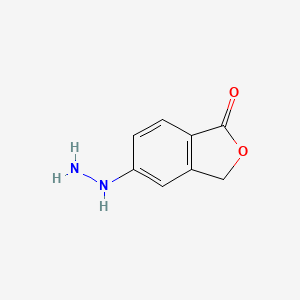

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
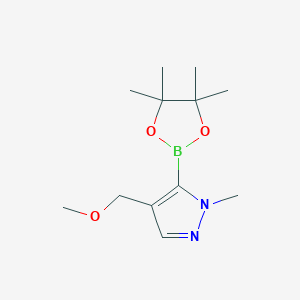
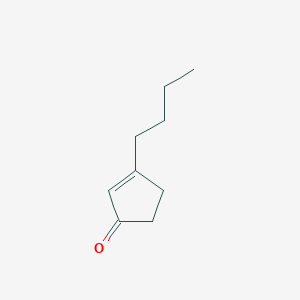
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)
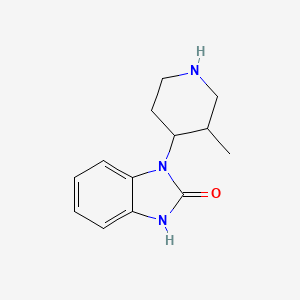
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)
